D-ribofuranosyl-ADP

Description

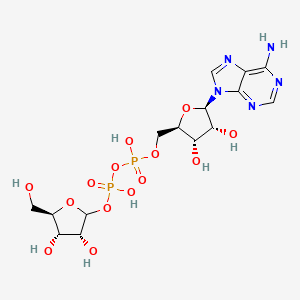

Structure

3D Structure

Properties

Molecular Formula |

C15H23N5O14P2 |

|---|---|

Molecular Weight |

559.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(24)9(23)6(31-14)2-30-35(26,27)34-36(28,29)33-15-11(25)8(22)5(1-21)32-15/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |

InChI Key |

SDMADEZQMYCSNO-TYASJMOZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Genesis of D Ribofuranosyl Adp Moiety

The D-ribofuranosyl-ADP structure is integral to NAD+, a molecule central to countless biological reactions. The synthesis of NAD+, and by extension the incorporation of the this compound moiety, occurs through two primary routes: the de novo and salvage pathways.

De Novo Pathways

The de novo synthesis of NAD+ builds the molecule from elemental precursors, primarily the amino acid tryptophan in animals and some bacteria, or aspartic acid in other bacteria and plants. mdpi.comnih.gov This pathway constructs the nicotinamide (B372718) ring of NAD+ from scratch. In humans, this process begins with the conversion of tryptophan through the kynurenine (B1673888) pathway to form quinolinic acid. nih.govacs.org This quinolinic acid is then converted to nicotinic acid mononucleotide (NaMN) through the action of quinolinate phosphoribosyltransferase (QPRT), which transfers a phosphoribose group. mdpi.comacs.org Subsequently, an adenylate moiety, which contains the this compound core, is transferred from ATP to NaMN to form nicotinic acid adenine (B156593) dinucleotide (NaAD). mdpi.com The final step involves the amidation of the nicotinic acid group to a nicotinamide group, yielding NAD+. mdpi.com While the liver is a primary site for de novo synthesis, other tissues like the kidney and macrophages also utilize this pathway. mdpi.comresearchgate.net

Key Enzymes in De Novo NAD+ Synthesis

| Enzyme | Function | Pathway Step |

|---|---|---|

| Indoleamine-2,3-dioxygenase (IDO) / Tryptophan-2,3-dioxygenase (TDO) | Catalyzes the initial step in the kynurenine pathway, converting tryptophan. | Tryptophan catabolism |

| Kynurenine formamidase (KFase) | Converts N-formylkynurenine to kynurenine. | Tryptophan catabolism |

| Kynurenine 3-monooxygenase (KMO) | Hydroxylates kynurenine. | Tryptophan catabolism |

| Kynureninase (KYNU) | Cleaves 3-hydroxykynurenine. | Tryptophan catabolism |

| 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) | Converts 3-hydroxyanthranilate to quinolinic acid. | Tryptophan catabolism |

| Quinolinate phosphoribosyltransferase (QPRT) | Converts quinolinic acid to nicotinic acid mononucleotide (NaMN). mdpi.comacs.org | NAD+ synthesis |

| Nicotinamide mononucleotide adenylyltransferases (NMNATs) | Transfers an adenylate group from ATP to NaMN to form nicotinic acid adenine dinucleotide (NaAD). mdpi.com | NAD+ synthesis |

Salvage Pathways

Salvage pathways are the primary source of NAD+ in most mammalian tissues, recycling pre-existing precursors like nicotinamide (Nam), nicotinic acid (NA), and nicotinamide riboside (NR), which are forms of vitamin B3. mdpi.commdpi.com These pathways are crucial, as evidenced by the development of the deficiency disease pellagra when dietary vitamin B3 is lacking. mdpi.com

The most prominent salvage pathway begins with nicotinamide, a product of NAD+-consuming enzymes. mdpi.com Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). mdpi.comnih.gov NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. nih.gov Another salvage route, the Preiss-Handler pathway, utilizes nicotinic acid, which is converted to nicotinic acid mononucleotide (NaMN) by nicotinic acid phosphoribosyltransferase (NAPRT). nih.govnih.gov NaMN then enters the final steps of the de novo pathway to become NAD+. mdpi.com

Key Enzymes in NAD+ Salvage Pathways

| Enzyme | Precursor | Product | Pathway |

|---|---|---|---|

| Nicotinamide phosphoribosyltransferase (NAMPT) | Nicotinamide (Nam) | Nicotinamide mononucleotide (NMN) mdpi.comnih.gov | Main Salvage Pathway |

| Nicotinic acid phosphoribosyltransferase (NAPRT) | Nicotinic acid (NA) | Nicotinic acid mononucleotide (NaMN) nih.govnih.gov | Preiss-Handler Pathway |

| Nicotinamide riboside kinase (NRK) | Nicotinamide riboside (NR) | Nicotinamide mononucleotide (NMN) | Salvage Pathway |

Generation of Free this compound and Derivatives

The this compound moiety is released from its parent molecules through catabolic processes, primarily involving the breakdown of NAD+ and poly(ADP-ribose).

Catabolism of NAD+ by NAD+ Glycohydrolases

NAD+ glycohydrolases (NADases) are enzymes that catalyze the hydrolysis of the glycosidic bond in NAD+, cleaving it into nicotinamide and ADP-ribose. uniprot.orgnih.govnih.gov This reaction is a key mechanism for regulating cellular NAD+ levels and generating signaling molecules. researchgate.net

Prominent mammalian NADases include CD38 and SARM1. CD38 is a transmembrane protein with both intracellular and extracellular domains, and it can also produce cyclic ADP-ribose (cADPR), another important second messenger. uniprot.orgnih.gov SARM1, found in T cells, also consumes NAD+ and its activity is implicated in regulating immune responses. nih.gov The products of NADase activity, ADP-ribose and nicotinamide, can be recycled back into the NAD+ synthesis pathways. nih.gov In some pathogenic bacteria, such as Group A Streptococcus, NADases act as toxins that deplete host cell NAD+, leading to cytotoxicity. nih.gov

Hydrolysis of Poly(ADP-ribose) by Glycohydrolases (e.g., PARG, ARH3)

Poly(ADP-ribose) (PAR) is a polymer of ADP-ribose units synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to cellular stresses like DNA damage. ontosight.aiproteopedia.org The degradation of these PAR chains is primarily carried out by Poly(ADP-ribose) glycohydrolase (PARG). ontosight.ainih.gov PARG acts as both an endo- and exo-glycohydrolase, breaking the ribose-ribose bonds within the PAR chain to release free ADP-ribose. prospecbio.comontosight.ai However, PARG is unable to cleave the final ADP-ribose unit attached to the protein. nih.gov

Another key enzyme in this process is ADP-ribosylhydrolase 3 (ARH3). nih.gov While less active than PARG in degrading long PAR chains, ARH3 can hydrolyze short PAR chains and, importantly, can remove the final serine-linked mono-ADP-ribosylation that PARG cannot. prospecbio.comnih.govresearchgate.net The coordinated action of PARG and ARH3 is therefore essential for the complete removal of PAR and the release of free ADP-ribose, which is crucial for processes like DNA repair and preventing a form of programmed cell death known as parthanatos. ontosight.aibiorxiv.org

Interconversion Pathways Involving this compound Derivatives

Once liberated, free ADP-ribose and its derivatives are subject to further metabolic conversions, ensuring the recycling of their components and preventing the accumulation of potentially toxic intermediates.

A primary pathway for the metabolism of free ADP-ribose involves its hydrolysis by enzymes from the Nudix (Nucleoside diphosphate (B83284) linked to some other moiety X) hydrolase family. nih.gov In humans, NUDT5 and the mitochondrial enzyme NUDT9 are key ADP-ribose pyrophosphatases. nih.govprospecbio.comgenecards.org These enzymes catalyze the hydrolysis of ADP-ribose into adenosine (B11128) monophosphate (AMP) and ribose-5-phosphate. uniprot.orgnih.gov This reaction is crucial for cellular homeostasis, as it prevents the non-enzymatic ADP-ribosylation of proteins that can occur at high concentrations of ADP-ribose. nih.gov The products, AMP and ribose-5-phosphate, are valuable metabolites that can re-enter central metabolic pathways, such as purine (B94841) synthesis and the pentose (B10789219) phosphate (B84403) pathway, respectively. ontosight.aiescholarship.org

Another layer of complexity is added by the existence of ADP-ribose derivatives like O-acetyl-ADP-ribose, which is produced by sirtuin deacetylases. nih.gov ADP-ribosylhydrolase 3 (ARH3) has been shown to hydrolyze O-acetyl-ADP-ribose back to ADP-ribose and acetate. nih.govresearchgate.net Furthermore, there is evidence of interconversion between different isomers of O-acetyl-ADP-ribose. nih.govresearchgate.net These interconversion pathways highlight the dynamic nature of ADP-ribose metabolism and its integration with other cellular signaling and metabolic networks.

Enzymes in this compound Interconversion

| Enzyme | Substrate | Product(s) | Function |

|---|---|---|---|

| NUDT5/NUDT9 (ADP-ribose pyrophosphatase) | ADP-ribose | AMP + Ribose-5-phosphate uniprot.orgnih.gov | Hydrolysis of free ADP-ribose |

| ADP-ribosylhydrolase 3 (ARH3) | O-acetyl-ADP-ribose | ADP-ribose + Acetate nih.govresearchgate.net | Hydrolysis of ADP-ribose derivatives |

| Adenosine kinase (ADK) | Adenosine | AMP | Phosphorylation in purine salvage |

Enzymatic Interconversion of Nucleoside Diphosphates and Triphosphates

The dynamic equilibrium between adenosine diphosphate (ADP) and adenosine triphosphate (ATP) is central to the management of cellular energy. This interconversion is primarily catalyzed by two key enzyme families: nucleoside diphosphate kinases and adenylate kinases.

Nucleoside Diphosphate Kinases (NDPKs): Nucleoside diphosphate kinases (NDPKs), such as NME1, NME2, NME3, and NME4, are responsible for the synthesis of most non-ATP nucleoside triphosphates (NTPs). hmdb.caontosight.ai These enzymes catalyze the reversible transfer of the terminal (γ) phosphate group from a donor nucleoside triphosphate, typically ATP, to a nucleoside diphosphate (NDP) acceptor. ontosight.aireactome.org The reaction can be summarized as:

ATP + NDP ⇌ ADP + NTP reactome.org

This process is crucial for providing the necessary precursors for DNA and RNA synthesis. ontosight.ai NDPKs exhibit broad substrate specificity, meaning they can act on various ribonucleoside and deoxyribonucleoside diphosphates. reactome.orguniprot.org The reaction is vital for maintaining the balance of the entire pool of cellular nucleotides. ontosight.ai In plant mitochondria, NDPK3 has been shown to be located in the intermembrane space and attached to the inner membrane via the ATP/ADP translocase, potentially facilitating the channeling of metabolites. slu.se

Adenylate Kinase (ADK): Adenylate kinase, also known as myokinase, is another critical enzyme that regulates the balance of adenosine phosphates (ATP, ADP, and AMP). wikipedia.org It catalyzes the reversible reaction:

2 ADP ⇌ ATP + AMP nih.gov

This reaction is significant for several reasons. Firstly, it allows for the recovery of the high-energy phosphate bond from two ADP molecules to generate one molecule of ATP, which can then be used in energy-requiring processes. virginia.eduontosight.ai Secondly, it is a sensitive indicator of the cell's energy state; small changes in ATP and ADP concentrations are amplified into larger changes in AMP levels. nih.gov This AMP then acts as a crucial signaling molecule, activating downstream pathways like AMP-activated protein kinase (AMPK) to respond to metabolic stress. wikipedia.orgnih.gov Adenylate kinase isoforms are found in different cellular compartments; for instance, AK1 is primarily cytosolic, while AK2 is located in the mitochondrial intermembrane space, highlighting their diverse roles in cellular energy homeostasis. ontosight.ai

Table 1: Key Enzymes in ADP/ATP Interconversion

| Enzyme Family | Specific Enzyme Examples | Reaction Catalyzed | Cellular Location (Examples) | Key Function |

| Nucleoside Diphosphate Kinase (NDPK) | NME1, NME2, NME3, NME4 | ATP + NDP ⇌ ADP + NTP | Cytosol, Mitochondria | Synthesis of non-ATP nucleoside triphosphates for DNA/RNA synthesis. hmdb.caontosight.aireactome.org |

| Adenylate Kinase (ADK) | AK1, AK2 | 2 ADP ⇌ ATP + AMP | Cytosol, Mitochondrial Intermembrane Space | Energy homeostasis, AMP signaling, and regeneration of ATP from ADP. wikipedia.orgnih.govontosight.ai |

| ATP Synthase | F0F1 ATP synthase | ADP + Pi → ATP | Inner Mitochondrial Membrane, Chloroplast Thylakoid Membrane | Primary ATP production via oxidative phosphorylation or photophosphorylation. quora.comaatbio.comcreative-proteomics.com |

Roles of Kinases and Phosphatases in this compound Related Metabolites

Beyond the direct interconversion of ADP and ATP, a multitude of kinases and phosphatases act on ADP and related metabolites, playing crucial roles in signal transduction, metabolism, and the regulation of cellular processes.

Kinases: Kinases are enzymes that transfer a phosphate group from a high-energy donor, like ATP, to a substrate. wikipedia.org While many kinases use ATP as the phosphate donor, thereby producing ADP, some kinases can utilize ADP in unique ways or act on ADP-containing molecules.

Substrate-Level Phosphorylation Kinases: During glycolysis, enzymes like phosphoglycerate kinase and pyruvate (B1213749) kinase catalyze substrate-level phosphorylation, where a phosphate group is transferred from a high-energy metabolic intermediate to ADP to generate ATP. wikipedia.orgreddit.com

ATP Synthase: This enzyme complex, located in the inner mitochondrial membrane, harnesses the energy from the proton gradient generated by the electron transport chain to phosphorylate ADP to ATP, a process known as oxidative phosphorylation. quora.comcreative-proteomics.com

Kinases Utilizing ADP: While less common, some kinases can use ADP as a phosphate donor. For instance, recent research has shown that MAP2K dual-specificity protein kinases can phosphorylate their target MAPKs using ADP, a mechanism that might be advantageous under cellular stress conditions like hypoxia when ATP levels are depleted. biorxiv.org Furthermore, the nucleotide binding subunit of dihydroxyacetone kinases in some bacteria has evolved to use ADP as a tightly bound coenzyme for phosphorylation, representing a fascinating case of evolutionary adaptation. nih.gov

Poly(ADP-ribose) Polymerases (PARPs): These enzymes use NAD+, which contains an ADP-ribose moiety, as a substrate to synthesize poly(ADP-ribose) (PAR), a polymer involved in DNA repair and other cellular processes. mdpi.comnih.govresearchgate.net During this process, the bond between nicotinamide and the ADP-ribose moiety of NAD+ is cleaved. nih.gov

Phosphatases: Phosphatases are enzymes that remove a phosphate group from a molecule through hydrolysis. wikipedia.org They act in opposition to kinases and are essential for reversing phosphorylation-dependent signaling events. wikipedia.org

Ectonucleotidases: These enzymes are located on the cell surface and hydrolyze extracellular nucleotides like ATP and ADP. This sequential dephosphorylation (ATP → ADP → AMP) is important for regulating purinergic signaling and terminating nucleotide-mediated effects. ahajournals.org

ADP-ribose Diphosphatase (ADPRase): This enzyme, also known as ADP-ribose pyrophosphatase, hydrolyzes free ADP-ribose into AMP and ribose-5-phosphate. wikipedia.org This is a crucial function as the accumulation of intracellular ADP-ribose, which can be generated from the breakdown of NAD+ or PAR, can be toxic to the cell. wikipedia.orgresearchgate.net

Phosphatases Acting on Phosphorylated ADP-ribose Metabolites: During tRNA splicing in yeast, a metabolite called ADP-ribose 1",2"-cyclic phosphate (Appr>p) is generated. nih.gov This is converted to ADP-ribose-1"-phosphate (Appr1p), which is then dephosphorylated to ADP-ribose by a highly specific phosphatase called Poa1p. nih.govoup.com

Table 2: Selected Kinases and Phosphatases Acting on ADP and Related Metabolites

| Enzyme/Enzyme Family | Substrate(s) | Product(s) | Key Function |

| Pyruvate Kinase | Phosphoenolpyruvate, ADP | Pyruvate, ATP | ATP generation in glycolysis via substrate-level phosphorylation. wikipedia.orgreddit.com |

| Poly(ADP-ribose) Polymerase (PARP) | NAD+, Acceptor Protein | Poly(ADP-ribosyl)ated Protein, Nicotinamide | DNA repair, signaling. mdpi.comnih.gov |

| MAP2K | MAPK, ADP/ATP | Phospho-MAPK, AMP/ADP | Signal transduction in the MAPK cascade; can use ADP under stress. biorxiv.org |

| Ecto-ADPase/NTPDase | Extracellular ADP, ATP | Extracellular AMP, ADP | Regulation of extracellular purinergic signaling. mdpi.comahajournals.org |

| ADP-ribose Diphosphatase (ADPRase) | ADP-ribose | AMP, Ribose-5-phosphate | Detoxification of excess intracellular ADP-ribose. wikipedia.org |

| Poa1p | ADP-ribose-1"-phosphate (Appr1p) | ADP-ribose, Pi | Metabolism of a tRNA splicing byproduct. nih.govoup.com |

Enzymatic Roles and Mechanistic Insights of D Ribofuranosyl Adp and Its Derivatives

D-ribofuranosyl-ADP as a Substrate and Product in ADP-Ribosylation

This compound is a central molecule in the post-translational modification process known as ADP-ribosylation. In this process, the ADP-ribose moiety is transferred from a donor molecule, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to an acceptor molecule, which is typically a protein. scielo.brnih.gov This reaction is catalyzed by ADP-ribosyltransferases (ARTs) and results in the formation of a covalent bond between the ADP-ribose and a specific amino acid residue on the target protein, with the concurrent release of nicotinamide. nih.govfrontiersin.org The resulting modified protein contains a this compound group. This modification can exist as a single unit, known as mono-ADP-ribosylation (MARylation), or as a chain of multiple ADP-ribose units, termed poly-ADP-ribosylation (PARylation). scielo.brnih.gov The addition of the negatively charged ADP-ribose units can significantly alter the target protein's biophysical properties and create new binding surfaces for protein-protein interactions. scielo.br

The process is reversible, with the removal of ADP-ribose being carried out by ADP-ribosylhydrolases. nih.govresearchgate.net These enzymes cleave the bond between the protein and the ADP-ribose or between adjacent ADP-ribose units in a polymer chain. nih.govresearchgate.net This dynamic interplay between "writer" (ARTs) and "eraser" (hydrolases) enzymes allows for tight regulation of cellular signaling pathways. nih.gov

Mono-ADP-ribosylation (MARylation) Mechanisms

Mono-ADP-ribosylation (MARylation) involves the transfer of a single ADP-ribose moiety from NAD+ to a substrate, a reaction catalyzed by a class of enzymes known as mono-ADP-ribosyltransferases (MARTs). nih.govmdpi.com This modification was first identified in the context of bacterial toxins that inactivate host cell proteins. mdpi.com However, it is now clear that MARylation is a widespread regulatory mechanism in eukaryotes, controlling a diverse range of cellular processes. mdpi.commdpi.com

ADP-ribosyltransferases (ARTs) are a diverse family of enzymes responsible for catalyzing ADP-ribosylation. nih.gov They are broadly classified into two main classes based on conserved motifs in their catalytic domains: the H-Y-E class and the R-S-E class. mdpi.com These enzymes exhibit a high degree of specificity for their substrates, which can include proteins, nucleic acids, and even small molecules. nih.govmdpi.com The specificity of an ART for its target is a critical aspect of its function, ensuring that only the correct proteins are modified in response to specific cellular signals. mdpi.com

The specificity of ARTs is determined by several factors, including the structure of the enzyme's active site and the presence of specific recognition motifs on the substrate. For instance, the ARTT (ADP-ribosylating toxin turn-turn) loop in R-S-E class ARTs plays a crucial role in substrate recognition and determining which amino acid residue will be modified. mdpi.commdpi.com The human genome encodes for 17 PARP enzymes, the majority of which are thought to catalyze MARylation. cellsignal.comcambridge.org

Table 1: Human PARP Enzymes and their Primary ADP-ribosylation Activity

| Enzyme | Primary Activity |

| PARP1 | Poly-ADP-ribosylation (PARylation) |

| PARP2 | Poly-ADP-ribosylation (PARylation) |

| PARP3 | Mono-ADP-ribosylation (MARylation) |

| PARP4 | MARylation and PARylation |

| PARP5a (TNKS1) | Poly-ADP-ribosylation (PARylation) |

| PARP5b (TNKS2) | Poly-ADP-ribosylation (PARylation) |

| PARP6 | Mono-ADP-ribosylation (MARylation) |

| PARP7 | Mono-ADP-ribosylation (MARylation) |

| PARP8 | Mono-ADP-ribosylation (MARylation) |

| PARP10 | Mono-ADP-ribosylation (MARylation) |

| PARP11 | Mono-ADP-ribosylation (MARylation) |

| PARP12 | Mono-ADP-ribosylation (MARylation) |

| PARP14 | Mono-ADP-ribosylation (MARylation) |

| PARP15 | Mono-ADP-ribosylation (MARylation) |

| PARP16 | Mono-ADP-ribosylation (MARylation) |

This table is based on information from reference cellsignal.com.

ADP-ribosylation can occur on a variety of amino acid residues, creating different types of chemical linkages. nih.gov The choice of acceptor residue is determined by the specific ART involved in the reaction. mdpi.com Initially, glutamate (B1630785) and aspartate were considered the primary targets for PARP-mediated ADP-ribosylation. oup.commdpi.com However, recent research has revealed a much broader range of acceptor residues.

Serine has been identified as a major acceptor for ADP-ribosylation, particularly in the context of the DNA damage response. oup.comacs.org The modification of serine residues is often dependent on the presence of a cofactor called HPF1 (Histone PARylation Factor 1), which alters the specificity of PARP1 and PARP2. mdpi.comacs.org Other identified acceptor residues include arginine, cysteine, lysine (B10760008), histidine, and threonine. nih.govportlandpress.com The diversity of acceptor residues and the resulting chemical linkages (O-, S-, or N-glycosidic bonds) contributes to the complexity and specificity of ADP-ribosylation signaling pathways. nih.govnih.gov For example, PARP7 has been shown to primarily target cysteine residues for MARylation. portlandpress.com

Table 2: Examples of Acceptor Amino Acid Residues in ADP-ribosylation

| Amino Acid | Type of Linkage | Key Enzymes/Context |

| Serine | O-glycosidic | PARP1/HPF1, PARP2/HPF1, DNA damage response oup.comacs.org |

| Arginine | N-glycosidic | ARTCs, Sirtuins mdpi.commdpi.com |

| Cysteine | S-glycosidic | PARP7 portlandpress.com |

| Glutamate | O-glycosidic | PARP1 (historically), MACROD1/2/TARG1 (erasers) oup.commdpi.com |

| Aspartate | O-glycosidic | PARP1 (historically), MACROD1/2/TARG1 (erasers) oup.commdpi.com |

The levels of MARylation are tightly controlled by the coordinated action of "writer" enzymes (MARTs) and "eraser" enzymes (ADP-ribosylhydrolases). nih.gov The regulation of these enzymes ensures that MARylation signals are generated only when and where they are needed and are removed once the signal is no longer required. nih.gov

The activity of MARTs can be regulated at multiple levels, including transcriptional control, which can increase the expression of specific MARTs in response to stimuli like interferon. mdpi.com The availability of the substrate NAD+ also plays a crucial role, as the concentration of NAD+ can vary between different cellular compartments and can be depleted under conditions of high ART activity, such as during genotoxic stress. mdpi.com

De-MARylation is carried out by a group of hydrolases that exhibit specificity for the modified amino acid. For example, ARH1 specifically removes ADP-ribose from arginine residues, while ARH3 acts on serine-linked ADP-ribose. mdpi.comportlandpress.com The macrodomain-containing proteins MACROD1, MACROD2, and TARG1 are responsible for reversing MARylation on acidic residues like glutamate and aspartate. frontiersin.orgoup.comportlandpress.com The existence of specific erasers for different types of ADP-ribosylation linkages highlights the complexity and specificity of this regulatory system. nih.gov

Acceptor Amino Acid Residues (e.g., Serine, Arginine, Cysteine, Glutamate, Aspartate)

Poly-ADP-ribosylation (PARylation) Mechanisms

Poly-ADP-ribosylation (PARylation) is a post-translational modification where long, often branched, chains of ADP-ribose units are attached to a target protein. scielo.brnih.gov This process is primarily associated with the DNA damage response, where it plays a critical role in signaling the presence of DNA breaks and recruiting repair machinery. scielo.brd-nb.info

The synthesis of poly(ADP-ribose) (PAR) is catalyzed by a subset of the PARP family of enzymes, most notably PARP1 and PARP2, as well as the tankyrases (PARP5a and PARP5b). nih.govnih.gov These enzymes utilize NAD+ as a substrate to first attach a single ADP-ribose unit to an acceptor protein (initiation) and then sequentially add further ADP-ribose units to the growing chain (elongation). oup.com PARP1 can also introduce branches into the PAR chain. oup.com

The catalytic activity of PARPs, particularly PARP1, is strongly activated by the presence of DNA strand breaks. scielo.brtandfonline.com Upon binding to damaged DNA, PARP1 undergoes a conformational change that stimulates its enzymatic activity, leading to the synthesis of large amounts of PAR at the site of the lesion. oup.comnih.gov This burst of PAR synthesis serves as a scaffold to recruit other proteins involved in DNA repair. d-nb.info The catalytic domain of PARPs consists of an ART domain that is often regulated by an autoinhibitory helical domain (HD). mdpi.com In the absence of an activating signal, the HD can block access of NAD+ and the substrate to the active site. mdpi.com

The process of PARylation is a dynamic cycle. Once synthesized, the PAR chains are rapidly degraded by enzymes such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3). uni-konstanz.defrontiersin.org This rapid turnover ensures that the PAR signal is transient and tightly regulated. d-nb.info

Formation of Linear and Branched Poly(ADP-ribose)

The synthesis of poly(ADP-ribose) (PAR) is a critical post-translational modification involved in a multitude of cellular processes, including DNA repair, chromatin remodeling, and cell death. nih.govwikipedia.org This complex polymer is synthesized by poly(ADP-ribose) polymerases (PARPs), a family of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a substrate. nih.govrjonco.com

The process begins with the detection of cellular stress, most notably DNA damage, which activates PARP enzymes. wikipedia.orgrjonco.com Upon activation, PARPs catalyze the transfer of an ADP-ribose unit from NAD+ to an acceptor protein, including the PARP enzyme itself in a process known as automodification. rjonco.comnih.gov This initial step is followed by the sequential addition of further ADP-ribose units to form a long polymer chain. researchgate.net

The structure of PAR can be both linear and branched. Linear chains are formed by glycosidic bonds between the 2'-hydroxyl group of one ribose and the 1''-carbon of the nicotinamide ribose of the next ADP-ribose unit. nih.gov Branching occurs through a different linkage, where the 1''-carbon of a nicotinamide ribose is linked to the 2''-carbon of another nicotinamide ribose. nih.gov These branched structures can create large, negatively charged polymers that can significantly alter the properties of the modified protein. nih.gov The synthesis of these voluminous, dendritic structures allows automodified PARP to expand three-dimensionally. sdbonline.org

The formation of PAR serves as a scaffold to recruit various proteins involved in cellular signaling pathways. For instance, in the context of DNA repair, PAR chains recruit components of the repair machinery, such as DNA ligase III, DNA polymerase beta, and XRCC1, to the site of damage. wikipedia.org

| Aspect | Description | Key Enzymes | References |

|---|---|---|---|

| Initiation | Activation of PARPs by cellular stress (e.g., DNA damage) and transfer of the first ADP-ribose unit from NAD+ to an acceptor protein. | PARP-1, PARP-2 | wikipedia.orgrjonco.com |

| Elongation (Linear) | Sequential addition of ADP-ribose units via a (2'-1'') glycosidic bond between ribose moieties. | PARPs | researchgate.netnih.gov |

| Branching | Formation of a (2''-1''') glycosidic bond between ribose moieties, creating a branched polymer structure. | PARPs | researchgate.netnih.gov |

| Signaling Role | The PAR polymer acts as a scaffold to recruit proteins involved in various cellular processes, particularly DNA repair. | N/A | wikipedia.org |

Poly(ADP-ribose) Glycohydrolases (PARG) and other Hydrolases in PAR Turnover

The levels of poly(ADP-ribose) within a cell are tightly regulated through a balance of synthesis by PARPs and degradation by specific hydrolases. The primary enzyme responsible for the catabolism of PAR is Poly(ADP-ribose) Glycohydrolase (PARG). nih.govmdpi.com

PARG is a crucial enzyme that rapidly degrades PAR chains by hydrolyzing the ribose-ribose bonds that link the ADP-ribose units. nih.govuniprot.org It exhibits both endo- and exo-glycohydrolase activities, meaning it can cleave internal bonds within the PAR chain as well as terminal ADP-ribose units. nih.gov This action of PARG results in the release of free ADP-ribose and shorter PAR chains. uniprot.org However, PARG is unable to cleave the final ester bond that attaches the last ADP-ribose unit to the acceptor protein. uniprot.org This leaves a single ADP-ribose modification on the protein, which is then removed by other enzymes.

The turnover of PAR is a highly dynamic process, with the polymer being rapidly synthesized and degraded in response to cellular signals. aging-us.com This rapid turnover is essential for the proper regulation of the cellular processes in which PAR is involved. For instance, the degradation of PAR by PARG is necessary for the completion of DNA repair, as it allows for the release of repair factors from the PAR scaffold and the restoration of normal chromatin structure. nih.govwhiterose.ac.uk

In addition to PARG, other hydrolases contribute to the removal of ADP-ribose modifications. These include certain mono(ADP-ribose) glycohydrolases that are responsible for cleaving the final ADP-ribose unit from the protein. nih.gov The coordinated action of PARPs and these various hydrolases ensures the precise and transient nature of PAR signaling. nih.govmdpi.com

| Enzyme | Function | Cleavage Site | Significance | References |

|---|---|---|---|---|

| Poly(ADP-ribose) Glycohydrolase (PARG) | Major enzyme for PAR degradation. | Ribose-ribose bonds within the PAR chain (endo- and exo-glycohydrolase activity). | Rapid turnover of PAR, essential for completing DNA repair and preventing accumulation of PAR. | nih.govmdpi.comuniprot.org |

| Mono(ADP-ribose) Glycohydrolases | Remove the final ADP-ribose unit from the protein. | Ester bond between the terminal ADP-ribose and the protein. | Complete removal of the ADP-ribose modification. | nih.gov |

Non-Canonical this compound Modifications

While the primary role of this compound is in the formation of poly(ADP-ribose) as a post-translational modification of proteins, recent research has unveiled non-canonical roles for this molecule, including the modification of nucleic acids and small molecules.

ADP-ribosylation of Nucleic Acids (e.g., DNA, RNA)

Recent studies have established that both DNA and RNA can be directly modified by ADP-ribosylation. researchgate.netnih.gov This modification can occur on different parts of the nucleic acid molecule. For instance, the phosphorylated ends of both DNA and RNA can be targeted. nih.govresearchgate.net

In the case of DNA, certain PARP enzymes, such as PARP1 and PARP2, can ADP-ribosylate the phosphorylated ends of double-stranded DNA. researchgate.net This modification is reversible and can be removed by PARG. researchgate.net A specific type of DNA ADP-ribosylation targeting thymidine (B127349) bases has also been identified in bacterial systems, where it is mediated by a toxin-antitoxin system. nih.govmdpi.com

Similarly, the 5'-phosphorylated ends of single-stranded RNA can be modified by enzymes like PARP10, creating a non-canonical RNA cap. nih.govresearchgate.net This RNA ADP-ribosylation is also a reversible process, with several hydrolases, including PARG, capable of removing the modification. researchgate.net This novel form of RNA modification is thought to play a role in processes such as antiviral defense. nih.gov

Modification of Small Molecules

Beyond macromolecules, ADP-ribosylation can also target small molecules. The most well-documented example is the ADP-ribosylation of rifamycin (B1679328) antibiotics by bacterial enzymes. researchgate.netnih.gov

D Ribofuranosyl Adp in Cellular Regulatory Networks and Signaling

Regulation of Gene Expression and Chromatin Dynamics via ADP-ribosylation

ADP-ribosylation is a post-translational modification where the ADP-ribose moiety is transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to acceptor proteins. nih.gov This process, catalyzed by ADP-ribosyltransferases (ARTs) or poly(ADP-ribose) polymerases (PARPs), can result in the attachment of a single ADP-ribose unit (mono-ADP-ribosylation) or a polymer of ADP-ribose (poly-ADP-ribosylation). nih.govresearchgate.net This modification is crucial in regulating gene expression and chromatin dynamics. nih.govexlibrisgroup.com

Histones, the primary proteins that package DNA into chromatin, are major targets of ADP-ribosylation. princeton.educusabio.com This modification, particularly in response to DNA damage, primarily occurs on serine residues of histones like H2B and H3. acs.org Histone ADP-ribosylation can directly influence chromatin architecture. For instance, the ADP-ribosylation of serine-6 on histone H2B has been shown to inhibit the folding and higher-order organization of chromatin. princeton.edu This effect is even more pronounced when histone H3 at serine-10 is also ADP-ribosylated. acs.org

This modification can also create a platform for the recruitment of various chromatin-modifying enzymes and DNA repair factors. nih.govnih.gov The addition of ADP-ribose can sterically hinder or facilitate the binding of regulatory proteins to chromatin, thereby altering gene accessibility and expression. Furthermore, there is significant crosstalk between histone ADP-ribosylation and other post-translational modifications like methylation and acetylation. cusabio.com For example, ADP-ribosylation can inhibit the methylation of histone H3 at lysine (B10760008) 9, a mark typically associated with gene silencing. princeton.edu This interplay between different modifications adds another layer of complexity to the regulation of chromatin function.

The dynamic nature of histone ADP-ribosylation, with the attachment and removal of ADP-ribose moieties, allows for rapid changes in chromatin structure in response to cellular signals, such as those initiated by DNA damage. nih.gov This process is critical for creating a chromatin environment that is conducive to DNA repair and the maintenance of genomic integrity. nih.gov

ADP-ribosylation directly influences the activity of key players in the transcription machinery, including transcription factors and RNA polymerase. nih.gov For example, the transcription factor C/EBPβ, which is involved in adipogenesis, is regulated by ADP-ribosylation. researchgate.net The attachment of ADP-ribose by PARP-1 inhibits the ability of C/EBPβ to bind to DNA. researchgate.net When adipogenic stimuli are present, this ADP-ribosylation is removed, allowing C/EBPβ to bind to its target genes and initiate the transcriptional program for fat cell differentiation. researchgate.net

Furthermore, PARP-1 plays a role in regulating the activity of RNA polymerase II, the enzyme responsible for transcribing protein-coding genes. researchgate.netnih.gov PARP-1 can facilitate the release of paused RNA polymerase II, allowing it to transition into a productive elongation phase. researchgate.net This is achieved through the ADP-ribosylation of the negative elongation factor (NELF) complex, which leads to its dissociation from the polymerase. researchgate.net In some contexts, however, the presence of poly(ADP-ribose) polymerase does not appear to directly influence the transcription process in cell-free systems. nih.gov

In the context of ribosomal RNA (rRNA) synthesis, PARP-1 interacts with the chromatin remodeling complex NoRC and a non-coding RNA to promote the formation of silent ribosomal DNA (rDNA) chromatin. acs.org PARP-1-mediated ADP-ribosylation of components of this complex is necessary for establishing this silent state. acs.org

Histone ADP-ribosylation and its Impact on Chromatin Structure and Function

D-ribofuranosyl-ADP Signaling in Stress Responses

Cells have evolved intricate signaling networks to respond to various stressors, and this compound, through ADP-ribosylation, is a key player in these pathways.

One of the most well-documented roles of ADP-ribosylation is in the DNA damage response (DDR). nih.govnih.gov When DNA damage occurs, PARP enzymes, particularly PARP-1 and PARP-2, are rapidly recruited to the site of the lesion. nih.govnih.gov Upon activation, these enzymes catalyze the synthesis of poly(ADP-ribose) chains on themselves and other proteins, including histones. acs.orgnih.govfrontiersin.org

This burst of poly(ADP-ribose) serves as a signaling platform, recruiting a multitude of DNA repair factors to the damaged site. nih.govuni-koeln.de Proteins containing specific poly(ADP-ribose)-binding domains, such as PBZ, WWE, and macrodomains, recognize and bind to these polymers, initiating the downstream repair processes. nih.gov This recruitment is essential for various DNA repair pathways, including base excision repair, single-strand break repair, and double-strand break repair. nih.govnih.gov

Serine is the primary amino acid that accepts the ADP-ribosyl moiety following DNA damage. frontiersin.org This initial serine ADP-ribosylation is dependent on a factor called HPF1, which works in conjunction with PARP1/2. frontiersin.org The subsequent elongation of poly(ADP-ribose) chains creates a dynamic signal that is eventually degraded by enzymes like PARG, allowing the repair process to be completed and the signaling to be terminated. frontiersin.org

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to widespread cellular damage, including DNA breaks. nih.gov This DNA damage, in turn, activates PARP-1, triggering the poly(ADP-ribose)-dependent signaling cascade. nih.gov

The activation of PARP-1 during oxidative stress has a dual role. On one hand, it facilitates DNA repair, as described above. nih.gov On the other hand, excessive activation of PARP can lead to cell death. nih.gov This occurs because the synthesis of poly(ADP-ribose) consumes large amounts of NAD+, leading to a depletion of cellular energy stores and ultimately, cell demise. nih.gov This process is particularly relevant in the context of various diseases where oxidative stress is a contributing factor. nih.gov Recent studies have shown that in response to oxidative stress induced by hydrogen peroxide, serine ADP-ribosylation is a widespread and major nuclear signaling event. acs.org

Roles in DNA Damage Response (DDR) Pathways

This compound in Metabolic Regulation

Beyond its roles in gene expression and stress responses, this compound and the process of ADP-ribosylation are increasingly recognized for their involvement in metabolic regulation. nih.govmdpi.com

PARP enzymes can influence key metabolic pathways. For example, PARP-1 activation has been shown to affect glycolysis, the central pathway for glucose breakdown. nih.gov Tankyrases, another class of PARP enzymes, regulate the translocation of the glucose transporter GLUT4 to the cell surface, thereby controlling glucose uptake. nih.gov

Furthermore, the process of ADP-ribosylation is intrinsically linked to cellular energy status through its consumption of NAD+. nih.gov The levels of NAD+ and the ratio of NAD+ to its reduced form, NADH, are critical indicators of the cell's metabolic state. nih.gov By consuming NAD+, PARP activity can influence other NAD+-dependent processes, such as the activity of sirtuins, a class of deacetylases involved in metabolic control. nih.gov

The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, can also be influenced by molecules related to ADP-ribose. jci.org For instance, the compound AICAR is converted in cells to ZMP, an AMP mimetic that activates AMPK. jci.org This highlights the intricate connections between ADP-ribose metabolism and the broader network of metabolic regulation.

Interplay with NAD+ Homeostasis and Energy Metabolism

This compound, as the monomeric unit of poly(ADP-ribose) (PAR), is central to the regulation of NAD+ homeostasis. The synthesis of PAR is carried out by poly(ADP-ribose) polymerases (PARPs), which consume NAD+ to transfer the ADP-ribose moiety onto acceptor proteins. nih.govnih.gov This consumption directly links PARP activity to the availability of cellular NAD+ pools. nih.gov In proliferating mammalian cells, the concentration of NAD+ is maintained at approximately 400 to 500 μM, but its half-life can be as short as one to two hours, highlighting the dynamic nature of its metabolism. nih.gov The catabolism of NAD+ is predominantly driven by poly-ADP-ribosylation reactions, making PARP activity a significant factor in maintaining the cellular NAD+ pool. nih.gov

This relationship creates a critical feedback loop between energy metabolism and NAD+-dependent signaling. NAD+ is a fundamental cofactor for redox reactions that drive energy-producing pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.govfrontiersin.orgmdpi.com Consequently, the heavy consumption of NAD+ by PARPs, especially in response to cellular stress like DNA damage, can deplete the NAD+ pool available for these metabolic processes. nih.gov This reciprocal relationship means that the regulation of PAR synthesis is vital for preserving mitochondrial homeostasis and efficient ATP production. nih.gov The maintenance of NAD+ levels and the NAD+/NADH ratio is crucial for cellular energy status. nih.govnih.gov

Regulation of Glycolysis and Related Metabolic Enzymes

The influence of this compound metabolism extends directly to the regulation of glycolysis. Glycolysis is a pivotal pathway for energy production where NAD+ acts as an essential cofactor. mdpi.comnih.gov Specifically, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) requires NAD+ to catalyze the conversion of glyceraldehyde-3-phosphate into 1,3-bisphosphoglycerate, a key step in the glycolytic payoff phase. mdpi.com

Because poly-ADP-ribosylation consumes NAD+, the activity of PARP enzymes can indirectly regulate glycolytic flux by modulating NAD+ availability. nih.gov An increase in PARP activation can lead to a reduction in intracellular NAD+ levels, which in turn can limit the rate of glycolysis. nih.govnih.gov This demonstrates how NAD+-dependent signaling pathways and core metabolic processes are tightly co-regulated. The activity of ADP-ribosylation enzymes can influence both glycolysis and oxidative phosphorylation at various steps, serving as a control point that integrates cellular stress signals with energy production pathways. nih.gov

This compound and Cellular Metabolic Sensing

The metabolic state of a cell is closely monitored by intricate sensing mechanisms that can detect shifts in the levels of key metabolites. The AMP-activated protein kinase (AMPK) pathway is a primary example, acting as a cellular "fuel gauge" by sensing the ratio of AMP and ADP to ATP. mdpi.comphysiology.org While not a direct sensor in the way AMPK is, the machinery involving this compound contributes significantly to this metabolic surveillance.

The consumption of NAD+ by PARPs serves as an indicator of cellular stress, particularly DNA damage. nih.govbiologists.com This depletion of NAD+ signals a shift in the cell's metabolic priorities from anabolic processes to damage repair and survival. mdpi.comnih.gov In this context, the poly-ADP-ribosylation process acts as a stress-responsive system that communicates the health of the genome to the metabolic machinery. The level of NAD+ itself has emerged as a critical signaling molecule, with its availability dictating the activity of various enzymes, including sirtuins and PARPs, which in turn regulate broad cellular responses. frontiersin.orgnih.gov Therefore, the turnover of this compound is an integral part of the network that senses and responds to changes in the cell's energetic and homeostatic balance.

Broader Roles in Cellular Processes

The influence of signaling molecules derived from this compound, primarily through poly-ADP-ribosylation, extends to fundamental cellular operations that govern the life and function of a cell.

Cell Cycle Regulation

ADP-ribosylation reactions have been identified as important players in the regulation of the cell cycle. nih.govasm.org The proper progression through the phases of the cell cycle requires tight coordination of numerous signaling pathways and checkpoints. Poly-ADP-ribosylation is involved in these control mechanisms. nih.gov For instance, Ataxia-Telangiectasia Mutated (ATM), a master regulator of the DNA damage response, orchestrates cell cycle arrest to allow for DNA repair, a process linked with poly-ADP-ribosylation. biologists.com The synthesis and degradation of poly(ADP-ribose) are involved in processes such as mitotic spindle formation, which is essential for correct cell division. researchgate.net Furthermore, the regulation of purine (B94841) synthesis, which must increase before or during the S-phase of the cell cycle, is linked to the availability of substrates like phosphoribosyl pyrophosphate (PRPP), connecting it to the broader nucleotide metabolism that includes ADP-ribose units. ebi.ac.uk

Cell Differentiation and Proliferation

The metabolism of this compound is also deeply implicated in controlling cellular differentiation and proliferation. nih.govresearchgate.net These processes involve significant changes in gene expression and cellular architecture, which are influenced by post-translational modifications like poly-ADP-ribosylation. researchgate.netacs.org Research has shown that ADP-ribosylation plays a major role in these events, with its influence noted in the differentiation and proliferation of cells within the immune system. nih.gov The ability of cells to terminally differentiate can be influenced by inhibitors that affect transcription and related processes. For example, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB), an RNA polymerase II inhibitor, has been shown to cause erythroleukemic differentiation. ebi.ac.uk This highlights the connection between transcriptional control, which can be modulated by ADP-ribosylation, and the determination of cell fate.

Intracellular Transport and Protein Trafficking

An emerging area of research has identified a role for ADP-ribosylation in the regulation of intracellular transport and protein trafficking. nih.gov This process involves the movement of molecules and organelles within the cell, which is essential for maintaining cellular organization and function. numberanalytics.com The transport is often mediated by vesicular carriers and adaptor protein (AP) complexes that shuttle cargo between different cellular compartments. nih.gov

Evidence now points to PARP enzymes as key regulators of this transport. nih.gov For example, specific PARPs, such as tankyrases (PARP5) and PARP12, have been shown to control intracellular transport pathways. nih.gov This regulatory role is exerted through the modification of specific substrate proteins involved in trafficking, thereby influencing their function. nih.gov This control over intracellular transport adds another layer to the functional repertoire of ADP-ribosylation, connecting it to the maintenance of organellar integrity and the secretory pathway. nih.govfrontiersin.org

Comparative Biochemistry and Evolutionary Context of D Ribofuranosyl Adp Metabolism

Evolutionary Divergence and Specialization of D-ribofuranosyl-ADP Functions

As organisms evolved in complexity, so did the uses of ADP-ribosylation, leading to the specialization of its functions through the emergence of new target specificities and more complex modification structures.

The initial targets of ADP-ribosylation have expanded significantly throughout evolution. The modification can be attached via N-, O-, or S-glycosidic bonds to a variety of acceptor molecules. nih.govoup.com

Protein Acceptors: A wide range of amino acid side chains can be ADP-ribosylated. In human cells, serine has been identified as the most common acceptor site, particularly in the context of the DNA damage response. portlandpress.com Other known targets include arginine, cysteine, glutamate (B1630785), aspartate, and lysine (B10760008). mdpi.comnih.gov

Nucleic Acid Acceptors: Beyond proteins, ADP-ribosylation also targets nucleic acids. royalsocietypublishing.orgoup.com This activity is conserved across life, with enzymes in both prokaryotes and eukaryotes capable of attaching ADP-ribose to the terminal phosphates of DNA and RNA, as well as directly to nucleobases like guanosine. portlandpress.comoup.comsonar.ch This modification is implicated in DNA repair and RNA processing pathways. portlandpress.comoup.com

Small Molecule Acceptors: Some bacterial ARTs have evolved to target small molecules, such as the Arr enzymes that ADP-ribosylate and inactivate rifamycin (B1679328) antibiotics. biorxiv.org

| Acceptor Molecule | Specific Site | Modifying Enzyme Family (Example) | Biological Context |

| Proteins | Serine residues | ARTDs (PARP1/HPF1) | DNA Damage Response |

| Arginine residues | ARTCs (ARTC1), Bacterial Toxins | Cell Signaling, Pathogenesis | |

| Glutamate/Aspartate residues | ARTDs (PARP10) | Ubiquitin Chain Regulation | |

| Cysteine residues | ARTDs (PARP16) | Unfolded Protein Response | |

| Nucleic Acids | 5'-/3'- terminal phosphates (DNA/RNA) | ARTDs (PARP1, PARP2, PARP3), TRPT1 | DNA/RNA Repair and Processing |

| Guanosine bases (RNA) | Pierisin family ARTs | Toxin Activity | |

| Small Molecules | Rifamycin antibiotics | Arr enzymes | Antibiotic Resistance |

A key evolutionary innovation, primarily within eukaryotes, was the ability to form long, branched chains of ADP-ribose, a process known as poly(ADP-ribosylation) or PARylation. royalsocietypublishing.orgnih.gov This contrasts with mono(ADP-ribosylation) (MARylation), which involves the transfer of a single ADP-ribose unit and is more widespread. royalsocietypublishing.orgportlandpress.com

The capacity for PARylation is restricted to a subset of the PARP (ARTD) family, namely PARP1, PARP2, and the Tankyrase proteins (PARP5a/b) in humans. royalsocietypublishing.orgacs.org PARP1 is the most abundant and well-characterized member, accounting for over 90% of cellular PARylation upon activation by DNA damage. nih.gov The resulting PAR polymer acts as a signaling scaffold, recruiting DNA repair factors to sites of damage. aacrjournals.org The evolution of PARPs with distinct catalytic activities—some catalyzing PARylation, others only MARylation, and some being enzymatically inactive—suggests a functional diversification of the PARP signature beyond its initial enzymatic role. portlandpress.com The lethality of double knockouts of PARP1 and its closest homolog PARP2 in mice highlights the critical importance of this evolved complexity for genomic integrity and survival in higher eukaryotes. nih.gov

Emergence of Specific ADP-ribosylation Acceptor Sites

Analogues and Related Nucleotides/Nucleosides in Other Organisms

The evolutionary theme of using NAD+ as a substrate for covalent modification extends beyond canonical ADP-ribosylation, with some organisms developing analogous systems that use related chemical logic.

A prominent example is found in the bacterial pathogen Legionella pneumophila. This bacterium secretes effector proteins from the SidE family that catalyze a non-canonical form of ubiquitination. This process involves two key steps: first, the mono(ADP-ribosyl)transferase domain of a SidE effector ADP-ribosylates ubiquitin on an arginine residue (R42), forming an ADP-ribosylated ubiquitin (ADPR-Ub) intermediate. Subsequently, a phosphodiesterase domain within the same effector processes this intermediate to covalently attach phosphoribosyl-ubiquitin to serine residues on host proteins. This intricate mechanism, which directly links the chemistry of ADP-ribosylation to the ubiquitin signaling pathway, demonstrates the evolutionary plasticity of NAD+-dependent enzymatic modifications in the context of host-pathogen interactions.

Another related process is the ADP-ribosylation of antibiotics, such as rifamycins, by bacterial Arr enzymes. biorxiv.orgportlandpress.com This modification inactivates the antibiotic, providing a mechanism of resistance and showcasing the adaptation of ADP-ribose transfer chemistry for defensive purposes in bacteria.

Advanced Methodologies for Investigating D Ribofuranosyl Adp and Its Biological Interactions

Analytical Techniques for Detection and Quantification in Biological Samples

Accurate detection and quantification of D-ribofuranosyl-ADP in biological matrices are fundamental to understanding its physiological and pathological roles. The transient nature and often low abundance of such metabolites demand highly sensitive and specific analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolome Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of ADP-ribose compounds, including this compound, within the metabolome. Current time information in Bangalore, IN. This powerful technique allows for the separation, identification, and quantification of metabolites from complex biological samples like cell lysates or tissues. In a typical workflow, the sample undergoes extraction and purification, often by solid-phase extraction, before being injected into the LC system for separation. The separated molecules are then ionized and analyzed by the mass spectrometer.

Researchers have developed optimized LC-MS/MS methods that combine different fragmentation techniques, such as higher-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD), to improve the identification of ADP-ribosylation sites on proteins. The presence of diagnostic fragment ions of ADP-ribose in HCD spectra helps to identify potential ADP-ribosylated peptides for targeted analysis. Furthermore, isotope dilution mass spectrometry, which uses stable isotope-labeled internal standards, provides unequivocal chemical specificity and enables the absolute quantification of these molecules with high sensitivity, often reaching the femtomol range. This approach has been successfully used to quantify related poly(ADP-ribose) (PAR) levels in various cancer cell lines and primary human lymphocytes.

Global metabolite profiling using untargeted data acquisition with LC-MS has also proven effective in identifying and quantifying related ADP-ribose species, such as cyclic ADP-ribose, in infected erythrocytes. This highlights the utility of LC-MS/MS as a discovery tool for identifying alterations in nucleotide-related pathways.

Enzymatic Assays for Activity and Kinetics

Enzymatic assays are indispensable for studying the kinetics and activity of enzymes that produce, degrade, or bind this compound. These assays provide critical data on enzyme efficiency, substrate specificity, and the potency of inhibitors. A variety of formats have been developed, each with specific advantages.

Chemiluminescent assays, for instance, are used to determine the activity of enzymes like poly(ADP-ribose) polymerases (PARPs). In one common setup, a biotinylated NAD+ substrate is used, and the incorporation of biotinylated ADP-ribose into an immobilized protein substrate is detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a light signal. This method is highly sensitive, shows signal linearity over a wide range of enzyme concentrations, and is suitable for determining kinetic parameters like the Michaelis constant (KM) and inhibitor IC₅₀ values.

Another high-throughput method is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format. This assay measures enzyme activity by bringing donor and acceptor beads into close proximity upon the enzymatic modification of a substrate, generating a strong luminescent signal. It is designed for screening and profiling applications in a 384-well format and is sensitive enough to measure the activity of mono-ADP-ribosyltransferases.

Coupled-enzyme assays offer a different approach. For example, the NUDT5-coupled AMP-Glo (NCAG) assay was developed to specifically monitor protein-free ADP-ribose. In this system, the enzyme NUDT5 selectively cleaves free ADP-ribose to produce AMP, which is then detected by the AMP-Glo™ assay. This method has been successfully used to measure the kinetic parameters for the activity of enzymes that release monomeric ADP-ribose.

| Assay Type | Principle | Application | Key Findings/Parameters |

| Chemiluminescent Assay | Detection of biotinylated ADP-ribose incorporation via Streptavidin-HRP. | PARP enzyme characterization, inhibitor screening. | Signal linearity over a wide concentration range (0.015 to 300 nM), determination of KM and IC₅₀ values. |

| AlphaLISA® | Proximity-based assay using donor/acceptor beads to detect enzymatic product. | High-throughput screening of PARP3 activity and inhibitors. | Alpha-counts are directly proportional to enzyme activity. |

| NUDT5-Coupled Assay (NCAG) | NUDT5 selectively cleaves free ADP-ribose to AMP, which is then quantified. | Kinetic analysis of ADP-ribosylation reversal enzymes. | Selectively detects nanomolar concentrations of protein-free ADP-ribose. |

Fluorescence-Based Probes and Imaging

Fluorescence-based techniques provide powerful tools for visualizing and monitoring ADP-ribosylation events in real-time within living cells. These methods rely on either genetically encoded sensors or synthetic fluorescent probes.

One innovative approach involves the design of a genetically encoded sensor for poly-(ADP-ribose) (PAR) based on Förster resonance energy transfer (FRET). This sensor, named sPARroW, consists of two fluorescent proteins (cyan and yellow) fused to a PAR-binding domain (the WWE domain), which specifically recognizes an internal structural unit of PAR. The binding of PAR brings the fluorescent proteins closer, causing a change in the FRET signal, which allows for the dynamic monitoring of PAR accumulation and depletion in live cells in response to stimuli like DNA damage.

Chemical biologists have also developed fluorescently labeled analogs of NAD+, the precursor for ADP-ribosylation. These analogs, where a fluorophore is attached to the NAD+ molecule, can be introduced into cells and act as competitive substrates for enzymes like PARPs. This allows for the direct visualization of PAR formation at specific cellular locations, such as sites of DNA damage. Combining these fluorescent NAD+ analogs with advanced microscopy techniques like fluorescence lifetime imaging microscopy (FLIM)-FRET enables the study of both covalent attachment and non-covalent interactions of proteins with the newly formed ADP-ribose chains in real time. To overcome the general impermeability of the cell membrane to NAD+, researchers have synthesized cell-permeable versions by tagging the fluorescent NAD+ analog with a cholesterol ligand and an esterase-sensitive linker, allowing it to enter the cell before being activated by intracellular enzymes.

Chemical Biology Approaches for this compound Studies

Chemical biology provides a suite of powerful tools for the functional investigation of this compound. By synthesizing custom-designed analogs and probes, researchers can dissect molecular mechanisms, identify binding partners, and visualize the compound's dynamics in its native cellular environment.

Synthesis of this compound Derivatives and Conjugates for Mechanistic Studies

The synthesis of structural analogs of ADP-ribose is a key strategy for probing its biological functions and for developing potential enzyme inhibitors. By systematically modifying different parts of the molecule, such as the distal ribose, chemists can investigate which chemical features are critical for molecular recognition and enzymatic activity. For instance, a focused array of ADP-ribose mimics with modifications at the 1″, 2″, and 3″ positions of the distal ribose has been synthesized to evaluate their potential as inhibitors for viral macrodomain proteins.

The synthetic strategies often involve complex, multi-step chemical reactions. A key step in creating many of these analogs is the construction of the pyrophosphate bridge that links the two ribose moieties. Phosphoramidite-based chemistry is a common and effective method for achieving this linkage. More recent developments include protecting-group-free synthesis methods that can proceed even in wet reaction media, broadening the scope for creating ADP-ribose and NAD+ analogs. Researchers have also synthesized non-hydrolyzable alkylcarbonate analogs of O-acetyl-ADP-ribose to serve as stable probes for studying enzymes like sirtuins.

These synthetic derivatives are invaluable for mechanistic studies. For example, comparing the inhibitory activity of various analogs can reveal the specific structural requirements for an enzyme's active site. Research has shown that modifying the 2" and 3" alcohols on the distal ribose can be detrimental to inhibitor potency for certain enzymes, while installing an α-azido group at the anomeric position can significantly enhance binding.

| Derivative/Analog Type | Synthetic Strategy Highlight | Application/Purpose | Reference |

| Modified Distal Ribose Analogs | P(III)–P(V) phosphoramidite-based chemistry for pyrophosphate bridge construction. | Development of inhibitors for SARS-CoV-2 Macrodomain 1. | |

| Protecting-Group-Free Analogs | P(V)‐P(V) coupling reaction tolerant to water. | Synthesis of ADP-ribose and NAD+ analogs with broad substrate scope. | |

| Non-hydrolyzable Alkylcarbonate Analogs | Coupling of phosphorylated ribose with AMP morpholidate via mechanical grinding. | Inhibition studies of human sirtuin homolog SIRT1. |

Development of "Clickable" Analogs for Labeling

"Click chemistry" has revolutionized the study of post-translational modifications, including ADP-ribosylation. This approach involves introducing a small, bioorthogonal chemical handle (like an alkyne or an azide) into the target molecule. This handle does not interfere with biological processes but can be specifically and efficiently "clicked" to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for detection or enrichment.

Researchers have developed "clickable" NAD+ analogs that carry an alkyne group. When cells are supplied with these analogs, they are metabolically incorporated into ADP-ribose chains by enzymes like PARPs. The alkyne-modified proteins can then be visualized by clicking them to an azide-containing fluorescent dye or enriched for proteomic analysis by clicking them to an azide-biotin tag. This strategy has been instrumental in profiling the ADP-ribosylome and identifying novel protein targets.

Another innovative clickable probe is the aminooxy alkyne (AO-alkyne). This bifunctional probe is designed to react specifically with ADP-ribosylation on acidic amino acids (glutamate/aspartate). The aminooxy group of the probe conjugates with the ADP-ribose modification, leaving the alkyne handle available for subsequent click chemistry with an azide-functionalized reporter. This method provides a direct readout of specific PARP activity in cells and can be used to monitor stimulus-induced changes in ADP-ribosylation.

The development of these clickable analogs represents a significant leap forward, enabling sensitive detection and proteomic analysis of ADP-ribosylated proteins from their native cellular environment.

Preparation of Modified Peptides and Proteins

The study of ADP-ribosylation has been significantly advanced by the development of sophisticated methods to generate peptides and proteins modified with ADP-ribose at specific sites. These techniques can be broadly categorized into chemical synthesis, chemoenzymatic approaches, and the use of bio-orthogonal chemistry.

Chemical Synthesis: Total chemical synthesis offers precise control over the location and nature of the ADP-ribose modification. A common strategy involves the synthesis of an amino acid building block already carrying the ribose or ADP-ribose moiety, which is then incorporated into a peptide chain using solid-phase peptide synthesis (SPPS). acs.org For instance, pre-phosphorylated amino acid building blocks have been used to overcome the inefficiency of on-resin phosphorylation. luxembourg-bio.comnih.gov This approach has been successful in preparing ADP-ribosylated peptides from proteins like histone H2B and RhoA. luxembourg-bio.comnih.gov

A significant challenge in the chemical synthesis of ADP-ribosylated peptides is the stability of the final product, particularly when dealing with linkages to amino acids like arginine. To address this, methodologies have been developed for the on-resin synthesis of arginine-ADP-ribosylated peptides. This involves the use of an orthogonally protected ribosylated amino acid that is incorporated into the peptide, followed by on-resin phosphitylation and pyrophosphate formation. acs.org

Chemoenzymatic Synthesis: Chemoenzymatic methods combine the flexibility of chemical synthesis with the specificity of enzymatic reactions. In this approach, a synthetic peptide is used as a substrate for an ADP-ribosyltransferase (ART) to attach the ADP-ribose group. acs.orgresearchgate.net For example, the PARP1:HPF1 complex can be used to modify specific serine residues on synthetic peptides. researchgate.net This method has been instrumental in producing mono- and poly-ADP-ribosylated peptides for various applications, including the generation of specific antibodies. researchgate.net

A key consideration in chemoenzymatic synthesis is the potential for off-target modifications. For instance, the PARP1:HPF1 complex has been found to efficiently modify N-terminal cysteine side chains, necessitating the use of protecting groups during the enzymatic step if a free thiol is required for subsequent ligation reactions. biorxiv.org

Bio-orthogonal Chemistry: Bio-orthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide another powerful tool for preparing ADP-ribosylated proteins. nih.gov This method involves incorporating an azide- or alkyne-modified amino acid into a protein, which can then be reacted with a correspondingly modified ADP-ribose molecule. nih.gov This technique has been used to attach ADP-ribose to the 8.5 kDa ubiquitin protein at specific sites. nih.gov Oxime ligation is another bio-orthogonal method that has been successfully employed. nih.govacs.org

These advanced synthetic and semi-synthetic strategies have been crucial for producing well-defined ADP-ribosylated peptides and proteins. acs.orgacs.org These reagents are invaluable for a wide range of studies, from investigating the substrate specificity of enzymes that recognize and remove ADP-ribosylation to elucidating the structural and functional consequences of this modification. acs.orgbiorxiv.org

Biochemical and Structural Biology Methodologies

In Vitro Reconstitution Systems for Enzymatic Mechanisms

In vitro reconstitution systems are indispensable for dissecting the molecular mechanisms of enzymes involved in ADP-ribosylation. These systems allow researchers to study the activity of ADP-ribosyltransferases (ARTs) and ADP-ribosylhydrolases in a controlled environment, free from the complexities of the cellular milieu.

A typical in vitro reconstitution assay for an ART involves combining the purified enzyme with a substrate protein or peptide, and the co-substrate nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The reaction progress can be monitored using various techniques. A widely used method employs radiolabeled NAD+, where the transfer of the radioactive ADP-ribose to the substrate can be detected and quantified. nih.gov This approach offers high sensitivity and does not alter the chemical properties of NAD+. nih.gov

More recently, non-radioactive methods have been developed. For example, the dynamics of ADP-ribosylation can be analyzed using techniques like Thin-Layer Chromatography followed by Matrix-Assisted Laser Desorption/Ionization (TLC-MALDI). This method has been used to observe the divergent auto-ADP-ribosylation dynamics of PARP14 and PARP15. acs.org

In vitro systems have been crucial for determining the substrate specificity of various enzymes. For instance, by systematically testing different substrate peptides, researchers have identified a minimal 18-amino-acid peptide fragment that is preferentially modified by PARP14. acs.org These systems have also been used to demonstrate that PARP14 and PARP15 prefer to modify acidic residues. acs.org

Furthermore, in vitro reconstitution is essential for studying the reversal of ADP-ribosylation by hydrolases. By incubating an ADP-ribosylated substrate with a purified hydrolase, the cleavage of the ADP-ribose moiety can be observed. This approach has been used to characterize the activity of various hydrolases, including those from the macrodomain family. portlandpress.com Structural biology studies, often in conjunction with in vitro assays, provide detailed insights into the catalytic mechanisms of these enzymes. For example, co-crystal structures of hydrolases bound to ADP-ribose can reveal the key amino acid residues involved in catalysis. portlandpress.comnih.gov

The table below summarizes key components and applications of in vitro reconstitution systems for studying ADP-ribosylation.

| Component/Application | Description | Research Examples |

| Enzymes | Purified ADP-ribosyltransferases (e.g., PARPs) or ADP-ribosylhydrolases (e.g., ARH3, PARG, MacroD1/D2). | Characterization of PARP14/15 activity acs.org, ARH3 hydrolysis mechanism. nih.gov |

| Substrates | Synthetic peptides, purified proteins, or nucleic acids. | Histone peptides thermofisher.com, RPS3A and HPF1 proteins embopress.org, RNA and DNA oligonucleotides. nih.govresearchgate.net |

| Co-substrate | Nicotinamide adenine dinucleotide (NAD+), often radiolabeled or modified for detection. | Use of [32P]NAD+ for sensitive detection of ADP-ribosylation. nih.gov |

| Detection Methods | Autoradiography, mass spectrometry (MS), TLC-MALDI, fluorescence-based assays. | Identification of ADP-ribosylation sites by MS thermofisher.com, monitoring reaction dynamics with TLC-MALDI. acs.org |

| Applications | Determining enzyme kinetics, substrate specificity, and catalytic mechanisms. Investigating the effect of inhibitors. | Uncovering the preference of PARP14/15 for acidic residues acs.org, studying the reversal of ubiquitination by MavL. portlandpress.com |

Protein-Protein Interaction Studies (e.g., Pull-downs, Proteomics)

Understanding the biological consequences of ADP-ribosylation requires the identification of proteins that interact with the modified proteins. These interactions can be covalent, involving the direct attachment of ADP-ribose, or non-covalent, where proteins bind to the ADP-ribose moiety itself. springernature.com A variety of techniques, including pull-down assays and proteomics, are employed to study these interactions.

Pull-down Assays: Pull-down assays are a classic method to identify interaction partners. In the context of ADP-ribosylation, a "bait" protein, which is either ADP-ribosylated or a protein that binds to ADP-ribose, is immobilized on beads. A cell lysate containing potential "prey" proteins is then incubated with these beads. After washing away non-specific binders, the proteins that remain bound to the bait are eluted and identified, typically by mass spectrometry.

Proteomics Approaches: Mass spectrometry (MS)-based proteomics has become a cornerstone for the large-scale identification of ADP-ribosylated proteins and their interaction networks. creative-proteomics.comnih.gov These methods allow for the identification of specific ADP-ribosylation sites on proteins. creative-proteomics.com

Several enrichment strategies are employed to isolate ADP-ribosylated proteins or peptides from complex mixtures prior to MS analysis. nih.gov These include the use of antibodies that specifically recognize ADP-ribose or affinity purification methods that utilize proteins or domains known to bind ADP-ribose.

Tandem mass spectrometry (MS/MS) is then used to sequence the enriched peptides and pinpoint the exact location of the ADP-ribose modification. creative-proteomics.com Advanced fragmentation techniques have been developed to overcome the challenges associated with the labile nature of the bond between ADP-ribose and the modified amino acid. nih.gov

The integration of proteomics data with protein-protein interaction databases allows for the construction of comprehensive interaction networks centered around ADP-ribosylated proteins. oup.com For example, analysis of proteins that interact with SARS-CoV-2 proteins revealed a significant enrichment of ADP-ribosylated substrates, highlighting a potential role for this modification in viral infection. oup.com

The following table summarizes common techniques used to study protein-protein interactions involving ADP-ribosylation.

| Technique | Principle | Application in ADP-ribosylation Research |

| Pull-down Assay | An immobilized "bait" protein is used to capture interacting "prey" proteins from a cell lysate. | Identification of proteins that bind to ADP-ribosylated histones. |

| Co-immunoprecipitation (Co-IP) | An antibody against a specific protein is used to pull down that protein along with its interacting partners. | Validating interactions between an ADP-ribosyltransferase and its substrate. |

| Mass Spectrometry (MS)-based Proteomics | High-throughput identification and quantification of proteins and their post-translational modifications. | Global identification of ADP-ribosylated proteins in a cell or tissue creative-proteomics.comuzh.ch, mapping of specific ADP-ribosylation sites. embopress.orguzh.ch |

| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged protein of interest is expressed in cells and purified along with its interaction partners for MS analysis. | Characterizing the interactome of a specific ADP-ribosyltransferase or a protein known to be ADP-ribosylated. |

These methods have been instrumental in revealing that ADP-ribosylation can modulate protein-protein interactions, thereby influencing a wide range of cellular processes, including DNA repair, transcription, and cell signaling. encyclopedia.pubnih.gov

Mutagenesis and Genetic Perturbation Approaches for Functional Analysis

Mutagenesis and genetic perturbation are powerful tools for elucidating the functional significance of this compound modifications. By altering the genes that encode for ADP-ribosyltransferases, hydrolases, or their substrates, researchers can investigate the consequences of these changes on cellular processes.

Site-Directed Mutagenesis: Site-directed mutagenesis allows for the specific alteration of amino acids within a protein. This technique is frequently used to:

Identify ADP-ribosylation sites: By mutating a suspected acceptor amino acid (e.g., glutamate (B1630785), aspartate, serine) to one that cannot be ADP-ribosylated (e.g., alanine), researchers can determine if that specific residue is a site of modification. If the mutation abolishes ADP-ribosylation of the protein, it confirms the identity of the acceptor site. embopress.org This approach has been used to validate numerous ADP-ribosylation sites identified by mass spectrometry. embopress.org For example, mutagenesis of Y155 in RPS3A to phenylalanine (Y155F) was used to confirm that this tyrosine residue is a site of ADP-ribosylation. embopress.org

Probe the function of catalytic residues: Mutating key amino acids in the active site of an ADP-ribosyltransferase or hydrolase can reveal their importance for enzymatic activity. For instance, site-directed mutagenesis of key residues in the catalytic pocket of ARH3 was used to examine their roles in the hydrolysis of serine-linked ADP-ribosylation. nih.gov

Investigate the functional consequences of ADP-ribosylation: By creating a mutant protein that cannot be ADP-ribosylated, scientists can study the specific cellular functions that are dependent on this modification.

For example, disrupting the gene for the hydrolase TARG1 in human cells was shown to be necessary to observe base mutagenesis driven by targeted DNA ADP-ribosylation, indicating that TARG1 normally reverses this modification. biorxiv.org